4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl chloroacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and a suitable catalyst.
Formation of the Benzamide Core: The benzamide core is formed by reacting the benzothiazole derivative with 4-(diethylamino)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(diethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- 4-(diethylamino)-N-(6-propoxy-1,3-benzothiazol-2-yl)benzamide
- 4-(diethylamino)-N-(6-butoxy-1,3-benzothiazol-2-yl)benzamide
Uniqueness
4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups.
Properties
IUPAC Name |
4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-4-23(5-2)15-9-7-14(8-10-15)19(24)22-20-21-17-12-11-16(25-6-3)13-18(17)26-20/h7-13H,4-6H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVKWUYAKCSLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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